molecular formula C9H7F3O3 B13341145 2-(3,6-Difluoro-2-methoxyphenyl)-2-fluoroacetic acid

2-(3,6-Difluoro-2-methoxyphenyl)-2-fluoroacetic acid

Katalognummer: B13341145
Molekulargewicht: 220.14 g/mol
InChI-Schlüssel: ZLKCIUIXVFMDMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,6-Difluoro-2-methoxyphenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of fluorine and methoxy groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of (3,6-Difluoro-2-methoxyphenyl)boronic acid as a starting material . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of 2-(3,6-Difluoro-2-methoxyphenyl)-2-fluoroacetic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,6-Difluoro-2-methoxyphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(3,6-Difluoro-2-methoxyphenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-(3,6-Difluoro-2-methoxyphenyl)-2-fluoroacetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3,6-Difluoro-2-methoxyphenyl)-2-fluoroacetic acid is unique due to the presence of multiple fluorine atoms and a methoxy group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C9H7F3O3

Molekulargewicht

220.14 g/mol

IUPAC-Name

2-(3,6-difluoro-2-methoxyphenyl)-2-fluoroacetic acid

InChI

InChI=1S/C9H7F3O3/c1-15-8-5(11)3-2-4(10)6(8)7(12)9(13)14/h2-3,7H,1H3,(H,13,14)

InChI-Schlüssel

ZLKCIUIXVFMDMQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1C(C(=O)O)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.